1,3-dibromo-5-(3,5-diphenylphenyl)benzene
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Overview
Description
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of two bromine atoms and a diphenylphenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-(3,5-diphenylphenyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-diphenylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective brominating agents and optimized reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated aromatic compounds with reduced bromine content.
Scientific Research Applications
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(3,5-diphenylphenyl)benzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a diphenylphenyl group.
1,3-Dibromo-5-fluorobenzene: Contains a fluorine atom instead of a diphenylphenyl group.
3,5-Dibromobenzotrifluoride: Features a trifluoromethyl group instead of a diphenylphenyl group.
Uniqueness
1,3-Dibromo-5-(3,5-diphenylphenyl)benzene is unique due to the presence of the diphenylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific characteristics.
Properties
IUPAC Name |
1,3-dibromo-5-(3,5-diphenylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br2/c25-23-14-22(15-24(26)16-23)21-12-19(17-7-3-1-4-8-17)11-20(13-21)18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHOZGMSDLDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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